3-Amino-4-bromo-2,6-difluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-bromo-2,6-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)3(2-11)6(10)7(4)12/h1H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSRIVFDUXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 Amino 4 Bromo 2,6 Difluorobenzonitrile
Transformations Involving the Amino Group
The amino group in 3-Amino-4-bromo-2,6-difluorobenzonitrile is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity can be modulated by the electronic effects of the surrounding fluoro, bromo, and cyano groups, which influence its basicity and nucleophilicity.
Acylation and Amidation Reactions
The primary amino group of this compound can be readily acylated or amidated using standard protocols. These reactions are fundamental for introducing a wide range of functional groups and for protecting the amino group to allow for subsequent selective reactions at other positions of the aromatic ring.
Acylation is typically achieved by reacting the aminobenzonitrile with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. Amidation can be accomplished through the coupling of the amine with carboxylic acids, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
While specific examples for this compound are not extensively documented in readily available literature, the reactivity is analogous to other substituted anilines. The electron-withdrawing nature of the fluorine and cyano groups decreases the nucleophilicity of the amino group compared to aniline, potentially requiring slightly more forcing reaction conditions.
Table 1: Representative Acylation and Amidation Reactions of Aromatic Amines
| Amine Substrate | Acylating/Amidating Agent | Product | Reaction Conditions |
| 4-Bromo-2,6-difluoroaniline (B33399) | Acetic Anhydride | N-(4-Bromo-2,6-difluorophenyl)acetamide | Pyridine, room temperature |
| 2-Aminobenzonitrile (B23959) | Benzoyl Chloride | N-(2-Cyanophenyl)benzamide | Triethylamine, CH2Cl2, 0 °C to rt |
| 3-Amino-5-bromobenzonitrile | Propionyl Chloride | N-(3-Bromo-5-cyanophenyl)propionamide | Pyridine, reflux |
This table presents illustrative examples of acylation and amidation reactions on structurally related aromatic amines to infer the reactivity of this compound.
Ring Annulation for Heterocyclic Construction
The presence of the amino and cyano groups in an ortho-like disposition in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and benzimidazoles. These scaffolds are prevalent in many biologically active molecules.
The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with a one-carbon synthon, such as formamide (B127407) or orthoesters. rsc.org For instance, heating a 2-aminobenzonitrile with an excess of formamide can lead to the formation of a quinazolin-4-amine. Alternatively, tandem reactions catalyzed by transition metals like ruthenium can directly transform 2-aminobenzonitriles into quinazolinones using alcohols as the alkylating agent. rsc.org
Benzimidazoles can be synthesized from o-phenylenediamines. While this compound is not a direct precursor, its derivatization to a suitable o-diamine derivative would open pathways for benzimidazole (B57391) synthesis. For example, reduction of a nitro group ortho to the amine would provide the necessary diamine.
A powerful method for constructing fused nitrogen-containing heterocycles from dinitriles is the Thorpe-Ziegler cyclization. dntb.gov.uabuchler-gmbh.comwikipedia.orgsynarchive.comscribd.com This intramolecular condensation, catalyzed by a strong base, leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. While not a direct application for this compound itself, this reaction highlights the utility of the nitrile functionality in ring-forming reactions.
Diazotization and Subsequent Electrophilic/Nucleophilic Conversions
The primary aromatic amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4). masterorganicchemistry.com This diazotization reaction transforms the amino group into an excellent leaving group (N2), allowing for a wide array of subsequent transformations. masterorganicchemistry.com
The resulting diazonium salt of this compound can undergo various nucleophilic substitution reactions, collectively known as Sandmeyer reactions when catalyzed by copper(I) salts. wikipedia.orgnih.gov These reactions allow for the introduction of a variety of functional groups in place of the original amino group.
Table 2: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Product |
| CuCl | 3-Chloro-4-bromo-2,6-difluorobenzonitrile |
| CuBr | 3,4-Dibromo-2,6-difluorobenzonitrile |
| CuCN | 4-Bromo-2,6-difluoro-1,3-dicyanobenzene |
| H2O, Δ | 3-Hydroxy-4-bromo-2,6-difluorobenzonitrile |
| HBF4, then Δ (Schiemann reaction) | 3,4-Dibromo-2,6-difluorobenzonitrile |
| H3PO2 | 4-Bromo-2,6-difluorobenzonitrile (B47616) |
This table outlines the expected products from Sandmeyer and related reactions based on the general reactivity of aryl diazonium salts. Specific experimental validation for this compound is required.
It is important to note that the presence of multiple activating and deactivating groups on the aromatic ring can influence the stability and reactivity of the diazonium salt. In some cases, unexpected side reactions, such as the substitution of other groups on the ring, can occur. For instance, in a related compound, the attempted Sandmeyer cyanation of a 2,4-difluoro-6-nitrobenzenediazonium salt led to the selective nucleophilic substitution of a fluoride (B91410) group by hydroxide (B78521) instead of the desired cyanation. rsc.org
Reactivity of the Bromo Substituent
The bromo substituent on the aromatic ring of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
The bromo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. This reaction is known for its high functional group tolerance, making it suitable for complex molecules. The presence of the nitrile and amino groups on the this compound substrate is generally well-tolerated in Negishi couplings.
The general catalytic cycle for a Negishi coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Table 3: Illustrative Negishi Coupling Reactions with Aryl Bromides
| Aryl Bromide | Organozinc Reagent | Catalyst/Ligand | Product |
| 4-Bromobenzonitrile | Ethylzinc bromide | Pd(OAc)2 / SPhos | 4-Ethylbenzonitrile |
| 2-Bromoaniline | Phenylzinc chloride | Pd2(dba)3 / P(o-tol)3 | 2-Aminobiphenyl |
| 1-Bromo-2,4-difluorobenzene | (4-Methoxyphenyl)zinc chloride | Pd(PPh3)4 | 2,4-Difluoro-4'-methoxybiphenyl |
This table showcases the versatility of the Negishi coupling with substrates containing functionalities similar to those in this compound.
Nucleophilic Displacement of Bromine in Activated Aromatic Systems
The bromine atom in this compound is situated on an electron-deficient aromatic ring due to the presence of two strongly electron-withdrawing fluorine atoms and a cyano group. This electronic environment makes the bromine atom susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. In the case of this compound, the fluorine atom at position 2 and the cyano group at position 1 are ortho and meta, respectively, to the bromo group, both contributing to the activation of the C-Br bond towards nucleophilic attack.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine would lead to the corresponding diamino derivative, while reaction with an alkoxide would yield an alkoxy-substituted product.
While specific examples of nucleophilic displacement of the bromine in this compound are not extensively reported, the principles of SNAr suggest that such transformations are feasible under appropriate conditions, potentially offering a route to further functionalize this versatile scaffold.
Metal-Halogen Exchange Reactions (e.g., Lithiation) and Subsequent Quenching
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species, which can then be quenched with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. researchgate.net For this compound, the carbon-bromine bond is the target for this transformation, as the exchange rate for halogens typically follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. researchgate.netresearchgate.net
The most common method is lithium-halogen exchange, often using an alkyllithium reagent such as n-butyllithium (n-BuLi). researchgate.net The reaction would involve the exchange of the bromine atom to yield a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups at the 4-position of the benzene (B151609) ring. researchgate.net
A significant challenge in performing a lithium-halogen exchange on this substrate is the presence of the acidic proton on the amino group (-NH₂). Strong bases like n-BuLi can deprotonate the amine, consuming the reagent and potentially leading to undesired side reactions. acs.org To overcome this, several strategies can be employed:
Excess Reagent: Using more than two equivalents of the organolithium reagent can ensure both deprotonation of the amine and the desired halogen-metal exchange. acs.org
Low Temperatures: Conducting the reaction at very low temperatures (e.g., -100 °C) can favor the kinetically faster halogen-metal exchange over other potential side reactions. researchgate.net
Alternative Reagents: The use of magnesium-based reagents, such as a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, can facilitate a bromine-magnesium exchange. acs.orgresearchgate.net This approach has been shown to be effective for substrates bearing acidic protons, offering a more selective pathway. acs.org The resulting Grignard reagent is generally less reactive and more selective than its lithium counterpart.
These reactions are powerful tools for derivatization, enabling the synthesis of novel compounds that would be difficult to access through other means. researchgate.net
Reactivity of the Nitrile Functionality
The nitrile (-C≡N) group is a versatile functional handle that can undergo a wide range of chemical transformations, including hydrolysis, reduction, and cycloaddition, providing access to a diverse array of molecular architectures.
The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives, such as amides. This transformation is typically carried out under acidic or basic conditions. For instance, hydrolysis in an aqueous alkali solution, such as sodium hydroxide, often under heating, can convert the nitrile to the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid. mdpi.com In the context of this compound, this would produce 3-amino-4-bromo-2,6-difluorobenzoic acid. This reaction provides a route to a different class of aromatic compounds, expanding the synthetic utility of the starting material. The hydrolysis can sometimes be catalyzed by metal ions like copper sulfate. nih.gov
The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). Common methods for this reduction include catalytic hydrogenation or the use of chemical hydrides. mdpi.comnih.gov
Catalytic Hydrogenation: This method often employs a Raney nickel or Raney cobalt catalyst in the presence of hydrogen gas. mdpi.com The reaction is typically performed in a non-polar solvent. This approach is widely used in industrial processes for its efficiency. mdpi.com
Chemical Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for reducing nitriles to amines. nih.gov
Applying these methods to this compound would yield (3-amino-4-bromo-2,6-difluorophenyl)methanamine, introducing a new primary amine functionality that can be used for further synthetic modifications.
While direct cycloaddition reactions with the nitrile group of this compound are not extensively documented, the benzonitrile (B105546) moiety can participate in such reactions through two primary strategies to form five- or six-membered heterocycles.
[3+2] Dipolar Cycloaddition: The nitrile group can be converted into a benzonitrile oxide, which is a 1,3-dipole. This is typically achieved by the dehydrohalogenation of a corresponding hydroxamoyl halide. The resulting benzonitrile oxide can then react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocycles like isoxazolines or isoxazoles. mdpi.comnih.gov This is a versatile and widely used method for synthesizing this class of compounds. mdpi.com
[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile group is an electron-withdrawing group, which allows the C≡N triple bond to act as a dienophile in a Diels-Alder reaction, particularly when reacting with an electron-rich diene. khanacademy.org This [4+2] cycloaddition reaction would form a six-membered heterocyclic ring. The reaction involves the movement of six pi electrons (four from the diene and two from the dienophile) to form the new ring system. khanacademy.org
These cycloaddition strategies represent powerful methods for constructing complex heterocyclic systems from benzonitrile precursors.
The activation and cleavage of the C–CN bond by transition metal complexes is a significant area of research due to its potential in organic synthesis and industrial processes. acs.org While the C–C sigma bond is generally inert, low-valent transition metals, particularly nickel(0) complexes, have been shown to facilitate this transformation through oxidative addition. acs.orgdongguk.edu
Studies on fluorinated benzonitriles reacting with nickel(0) complexes, such as those containing 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), provide insight into the mechanism. dongguk.edu The reaction proceeds through an initial η²-coordination of the nitrile group to the nickel center, followed by oxidative addition of the C–CN bond to form a Ni(II) complex. dongguk.edu
Research on 2,6-difluorobenzonitrile (B137791), a close structural analog, showed that the C–CN bond activation occurs upon heating, converting the initial η²-nitrile complex, (dippe)Ni(η²-2,6-F₂-C₆H₃CN), to the C–CN bond activation product, (dippe)Ni(2,6-F₂-C₆H₃)(CN). dongguk.edu The presence of electronegative fluorine substituents was found to drive the equilibrium towards the C–CN bond activation products. dongguk.edu
| Substrate | Reaction Conditions | Product | Observations |
|---|---|---|---|
| 2-Fluorobenzonitrile | 74 °C, 1 day | (dippe)Ni(2-F-C₆H₄)(CN) | Complete conversion to product. |
| 3-Fluorobenzonitrile | 43.7 °C, 5 days | (dippe)Ni(3-F-C₆H₄)(CN) | ~95% conversion to product. |
| 4-Fluorobenzonitrile | 70 °C, several days | (dippe)Ni(4-F-C₆H₄)(CN) | ~85% conversion to product. |
| 2,6-Difluorobenzonitrile | 70 °C, 1 month | (dippe)Ni(2,6-F₂-C₆H₃)(CN) | Complete conversion to product. |
| 3,5-Difluorobenzonitrile | 70 °C, overnight | (dippe)Ni(3,5-F₂-C₆H₃)(CN) | ~68% yield. |
This mode of reactivity opens pathways for novel transformations, such as the catalytic isomerization of nitriles or the development of new cross-coupling reactions. acs.org
Electronic and Steric Influence of Fluorine Atoms on Reactivity
The two fluorine atoms on the aromatic ring of this compound exert significant electronic and steric effects that modulate the molecule's reactivity.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong inductive electron-withdrawing effect (-I). nih.gov This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (if a suitable leaving group were present) and influencing the acidity of other groups. In the context of C–CN bond activation, the electronegative fluoro substituents were found to make the Gibbs free energy of the reaction more negative, driving the equilibrium towards the oxidative addition products. dongguk.edu
Steric Effects: The fluorine atoms are located ortho to the nitrile group. While fluorine is the second smallest atom, its presence introduces steric hindrance around the nitrile functionality. nih.govdongguk.edu This steric bulk can influence the approach of reagents. For example, in the C–CN bond activation study with a nickel complex, the steric effect of the ortho-fluoro substituents in 2,6-difluorobenzonitrile resulted in the longest C≡N bond length in the η²-nitrile complex and the largest deviation from coplanarity between the nickel-phosphine plane and the phenyl ring. dongguk.edu This steric strain can influence reaction rates and the stability of intermediates and transition states.
The combination of these electronic and steric properties is crucial for the unique reactivity profile of this compound and is often exploited in the design of new pharmaceuticals and materials where properties like metabolic stability and membrane permeation are important. dongguk.edu
Regioselectivity Control by Fluorine Substituents
The two fluorine atoms at positions C2 and C6 are powerful modulators of the molecule's reactivity and determine the regiochemical outcome of its reactions. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution.
Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic attack. The fluorine substituents, along with the strongly electron-withdrawing cyano group (-CN), activate the ring for nucleophilic aromatic substitution (NAS). masterorganicchemistry.comyoutube.com The directing influence of the fluorine atoms is paramount in controlling where an incoming nucleophile will attack. In the context of NAS, electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), particularly when located at positions ortho or para to the leaving group. masterorganicchemistry.com In this compound, the fluorine at C2 is ortho to the bromo- and amino- groups, while the fluorine at C6 is ortho to the amino group, profoundly influencing the stability of potential reaction intermediates.
The table below summarizes the electronic effects of the substituents on the aromatic ring.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Amino (-NH₂) | C3 | +R > -I (Electron Donating) | Deactivating for NAS, Activating for EAS |
| Bromo (-Br) | C4 | -I > +R (Weakly Deactivating) | Potential Leaving Group |
| Fluoro (-F) | C2, C6 | -I >> +R (Strongly Deactivating) | Activating for NAS, Directing Group |
| Cyano (-CN) | C1 | -I, -R (Strongly Deactivating) | Activating for NAS |
Data based on established principles of physical organic chemistry.
Impact on Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution is a primary reaction pathway for highly functionalized, electron-poor aromatic compounds like this compound. byjus.com This reaction typically proceeds through an addition-elimination mechanism. youtube.com The process involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comyoutube.com
The rate of NAS reactions is significantly accelerated by the presence of strong electron-withdrawing groups, such as the fluoro and cyano groups in the title compound, as they stabilize the anionic intermediate. masterorganicchemistry.com The molecule possesses two potential leaving groups: the bromide at C4 and the fluorides at C2 and C6. In a departure from substitution reactions at sp³-hybridized carbons, the leaving group trend in many NAS reactions is F > Cl > Br > I. youtube.comyoutube.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond and making the carbon more electrophilic. youtube.comyoutube.com Therefore, despite the high strength of the C-F bond, the fluorine atoms can potentially act as leaving groups in NAS reactions of this compound.
The amino group at C3, being an electron-donating group by resonance, generally deactivates the ring towards nucleophilic attack. Its presence adds a layer of complexity to predicting the exact reaction pathway, as it electronically opposes the activating effects of the fluoro and cyano substituents. The ultimate outcome of a nucleophilic substitution reaction will depend on the specific nucleophile used, the reaction conditions, and the relative stability of the possible Meisenheimer intermediates.
C-F Bond Cleavage in Chemical Transformations
The cleavage of a carbon-fluorine bond is a chemically challenging transformation due to its high bond dissociation energy, making the C-F bond the strongest single bond to carbon. Consequently, reactions involving the direct cleavage of the C-F bonds in this compound require specific and often harsh conditions.
While nucleophilic aromatic substitution can result in C-F bond cleavage as discussed previously youtube.comyoutube.com, other transformations that break this bond are less common but represent an active area of chemical research. These reactions often necessitate the use of transition metal catalysts (e.g., palladium, nickel, or copper complexes), which can activate the C-F bond through oxidative addition or other mechanisms. Alternatively, very strong reducing agents or organometallic reagents might be employed.
For a molecule like this compound, selective C-F bond cleavage in the presence of a C-Br bond would be a significant synthetic hurdle. The relative reactivity of the C-F versus C-Br bonds towards specific reagents would determine the product distribution. While detailed examples of such transformations for this specific compound are not prevalent, the principles of organometallic chemistry suggest that selective activation of either the C-F or C-Br bond could be possible with the appropriate choice of catalyst and ligands, paving the way for novel derivatization strategies.
Spectroscopic and Structural Characterization of 3 Amino 4 Bromo 2,6 Difluorobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. Analysis of 3-Amino-4-bromo-2,6-difluorobenzonitrile by different NMR methods provides a comprehensive picture of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum, the aromatic proton and the amine protons give rise to distinct signals. The single aromatic proton (H-5) is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms. The protons of the amino group (-NH₂) typically present as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity |
|---|---|---|
| Aromatic H-5 | 6.8 - 7.5 | t |
| Amino (-NH₂) | 4.5 - 5.5 | br s |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. 't' denotes a triplet, and 'br s' denotes a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the single carbon of the nitrile group. The chemical shifts are heavily influenced by the attached substituents, with the fluorine-bonded carbons showing characteristic large coupling constants (JC-F).
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C1 (-CN) | 90 - 100 |
| C2 (-F) | 158 - 162 (d, J ≈ 250 Hz) |
| C3 (-NH₂) | 140 - 145 |
| C4 (-Br) | 95 - 105 |
| C5 (-H) | 115 - 125 |
| C6 (-F) | 155 - 160 (d, J ≈ 250 Hz) |
| -C≡N | 114 - 118 |
Note: 'd' denotes a doublet. The chemical shifts and coupling constants (J) are estimates.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Due to the dissymmetry of the molecule, the two fluorine atoms are chemically non-equivalent and are expected to resonate at different chemical shifts in the ¹⁹F NMR spectrum. Each signal would likely appear as a multiplet due to coupling with the neighboring aromatic proton.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| F-2 | -110 to -120 |
| F-6 | -115 to -125 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and are estimates.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific experimental 2D NMR data is not publicly available, these techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, though in this case, it would primarily be useful for observing any potential through-space correlations.
HMQC/HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlation between the aromatic proton H-5 and its attached carbon, C-5.
HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for assigning quaternary carbons by showing correlations over two to three bonds. For instance, the proton at H-5 would show correlations to carbons C-1, C-3, C-4, and C-6.
Vibrational Spectroscopy
Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands that signify its constituent functional groups. The presence of an amino group is indicated by N-H stretching vibrations, while the nitrile group is identified by its sharp C≡N stretch. The carbon-halogen and carbon-fluorine bonds also have characteristic absorptions in the fingerprint region.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Amino (-NH₂) | 3300 - 3500 |
| C≡N stretch | Nitrile (-C≡N) | 2220 - 2260 |
| C=C stretch | Aromatic Ring | 1550 - 1620 |
| N-H bend | Amino (-NH₂) | 1450 - 1550 |
| C-F stretch | Aryl-Fluorine | 1200 - 1300 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula of a molecule. For this compound, the molecular formula is C₇H₃BrF₂N₂. synquestlabs.com The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da.
| Property | Value |
| Molecular Formula | C₇H₃BrF₂N₂ |
| Monoisotopic Mass (for ⁷⁹Br) | 231.9498 Da |
| Monoisotopic Mass (for ⁸¹Br) | 233.9477 Da |
| Average Molecular Weight | 233.016 g/mol |
| Data derived from the molecular formula and standard isotopic masses. synquestlabs.com |
An HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated theoretical mass, thereby confirming the compound's identity with high confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for analyzing complex mixtures. In the context of this compound, LC-MS would be used to:
Confirm the presence and purity of the target compound in a sample.
Separate the target compound from starting materials, byproducts, or degradation products.
Provide fragmentation data that can help to confirm the structure.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the crystal structure of a closely related isomer, 4-amino-3,5-difluorobenzonitrile (B171853), provides significant insight into the likely solid-state packing and intermolecular interactions. nih.goviucr.org
In the crystal structure of 4-amino-3,5-difluorobenzonitrile, the molecules are connected by a network of hydrogen bonds, including N—H⋯N and N—H⋯F interactions, as well as π-stacking interactions. nih.goviucr.org It is highly probable that this compound would exhibit similar intermolecular forces. The presence of the bromine atom might introduce additional halogen bonding interactions, further influencing the crystal packing.
A hypothetical crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring.
| Interaction Type | Description | Relevance to Target Compound |
| N—H⋯N Hydrogen Bonds | Hydrogen bond between the amino group of one molecule and the nitrile nitrogen of another. | Highly likely to be a primary packing motif. |
| N—H⋯F Hydrogen Bonds | Interaction between the amino group and a fluorine atom. | Likely to be present, influencing molecular conformation. |
| π-stacking | Stacking of the aromatic rings of adjacent molecules. | Expected due to the planar aromatic system. |
| Halogen Bonding (C-Br⋯X) | Potential interaction involving the bromine atom. | Could play a significant role in the crystal lattice. |
| This table is based on crystallographic data from the related compound 4-amino-3,5-difluorobenzonitrile. nih.goviucr.org |
Other Complementary Spectroscopic Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the π-electron system of the substituted benzene ring.
The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile (B105546). The electronic transitions would be of the π → π* and n → π* types. The solvent used for the analysis can also influence the position and intensity of the absorption bands. A detailed study would involve recording spectra in solvents of varying polarity to assess these effects.
Based on its structure as a substituted aniline, significant absorption is expected in the 250-400 nm range. This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.
Elemental Analysis
The elemental composition of this compound has been determined and is a key parameter for confirming the compound's identity and purity. The molecular formula of this compound is C_7H_3BrF_2N_2, with a molecular weight of 233.02 g/mol . synquestlabs.com The theoretical elemental composition has been calculated based on this formula.
The following table summarizes the expected weight percentages of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) in the compound. These calculated values serve as a benchmark for experimental results obtained from elemental analysis techniques.
| Element | Symbol | Calculated (%) |
| Carbon | C | 36.08 |
| Hydrogen | H | 1.30 |
| Nitrogen | N | 12.02 |
| Bromine | Br | 34.29 |
| Fluorine | F | 16.30 |
Compound Index
Computational Chemistry and Theoretical Investigations of 3 Amino 4 Bromo 2,6 Difluorobenzonitrile
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density of a system. For a molecule like 3-Amino-4-bromo-2,6-difluorobenzonitrile, DFT calculations would provide fundamental insights into its structure and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. scirp.orgnih.govaimspress.com
Optimized Molecular Geometries and Conformational Landscapes
A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.
For example, in related substituted benzonitriles, the C-C bond lengths within the benzene (B151609) ring typically range from 1.38 to 1.40 Å, while the C≡N bond is approximately 1.16 Å. The planarity of the benzene ring and the orientation of the amino (-NH2) group relative to the ring would be key features of the conformational landscape. Theoretical calculations for similar molecules have shown excellent agreement with experimental data, often with correlation coefficients (R²) for bond lengths and angles exceeding 0.9. nih.gov
Interactive Table: Representative Geometric Parameters (Hypothetical) This table is a hypothetical representation based on general chemical principles, as specific data for the target molecule is unavailable.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length (Å) | C | C | - | ~1.39 |
| Bond Length (Å) | C | Br | - | ~1.90 |
| Bond Length (Å) | C | N (nitrile) | - | ~1.16 |
| Bond Angle (°) | C | C | C | ~120 |
Electronic Structure Characterization: HOMO-LUMO Analysis, Molecular Electrostatic Potential (MEP), and Charge Distribution
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.orgnih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, one would expect negative potential (red/yellow regions) around the electronegative fluorine, nitrogen (of the nitrile), and amino groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack.
Vibrational Frequencies and Spectroscopic Assignments Validation
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating these frequencies using DFT, researchers can assign the specific vibrational modes (e.g., stretching, bending) to the experimentally observed spectral bands. researchgate.net For complex molecules, calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for systematic errors and improve agreement with experimental data. nih.gov This analysis would be crucial for confirming the structure of synthesized this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis examines the interactions between orbitals to understand electron delocalization, which is key to molecular stability. wikipedia.org It investigates charge transfer from filled "donor" orbitals to empty "acceptor" orbitals. scirp.org In the case of this compound, significant interactions would be expected between the lone pair orbitals of the amino nitrogen and the π* anti-bonding orbitals of the benzene ring, indicating resonance stabilization. This analysis quantifies the stability gained from such hyperconjugative interactions.
Quantum Chemical Studies on Reaction Mechanisms
Mechanistic Pathways and Transition State Analysis
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. For a substituted benzonitrile (B105546), a relevant reaction could be a nucleophilic substitution or a metal-catalyzed cross-coupling. DFT calculations can identify the structures of reactants, intermediates, products, and, crucially, the high-energy transition states that connect them. acs.org
Analyzing the transition state provides the activation energy barrier for a reaction, which determines the reaction rate. For instance, studies on the C-CN bond activation of fluorinated benzonitriles by nickel complexes have used DFT to map the reaction pathways and calculate the energies of intermediates and transition structures. acs.org Such an analysis for this compound would be invaluable for predicting its reactivity and optimizing synthetic procedures.
Kinetic and Thermodynamic Parameters of Reactions
No specific experimental or theoretical studies on the kinetic and thermodynamic parameters for reactions involving this compound were found in the searched scientific literature. The following table represents a hypothetical set of parameters for a representative reaction, as would be determined by computational methods.
| Reaction Type | Activation Energy (ΔEa) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| Hypothetical Nucleophilic Aromatic Substitution | 85 | -30 | -45 |
| Hypothetical Diazotization | 50 | 20 | 15 |
Note: The data in this table is purely illustrative and not based on published research for this specific compound.
Solvent Effects in Computational Modeling
The surrounding solvent can significantly influence the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these solvent effects. For This compound , modeling its behavior in solvents of varying polarity (e.g., water, ethanol, dimethyl sulfoxide) could reveal shifts in its electronic absorption spectra (UV-Vis), changes in its dipole moment, and alterations in reaction barriers. These calculations are crucial for predicting how the molecule will behave in a real-world chemical environment.
Specific computational studies on the solvent effects on this compound are not available in the reviewed literature. The table below illustrates the kind of data that such a study would generate.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Dichloromethane | 8.93 | 4.8 |
| Ethanol | 24.55 | 5.9 |
| Water | 80.1 | 6.7 |
Note: The data in this table is for illustrative purposes only.
Prediction of Thermochemical Properties
Thermochemical properties such as heat of formation (ΔHf°), standard enthalpy (H°), and standard Gibbs free energy (G°) are fundamental to understanding a molecule's stability and energy content. High-level computational methods, like G3 or G4 theory, can predict these values with a high degree of accuracy. This information is vital for chemical engineers and process chemists who might consider using This compound in larger-scale syntheses.
Published predicted thermochemical properties for this compound were not found. The following table provides an example of such predicted data.
| Property | Predicted Value |
| Standard Enthalpy of Formation (gas phase, 298.15 K) | -150 kJ/mol |
| Standard Molar Entropy (gas phase, 298.15 K) | 420 J/(mol·K) |
| Standard Molar Heat Capacity (gas phase, 298.15 K) | 180 J/(mol·K) |
Note: This data is hypothetical and serves as an example of what computational predictions would provide.
Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations
Molecules with large first-order hyperpolarizability (β) values are of interest for applications in nonlinear optics (NLO), such as in frequency doubling of laser light. The presence of both electron-donating (amino) and electron-withdrawing (cyano and halo) groups on the benzene ring of This compound suggests it may possess NLO properties. Computational methods can calculate the components of the hyperpolarizability tensor to predict the NLO response of the molecule.
No specific computational studies on the NLO properties of this compound were identified in the literature search. The table below is a hypothetical representation of such calculated data.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 |
| Mean Polarizability (α) | 120 |
| First-Order Hyperpolarizability (β_tot) | 850 |
Note: The values in this table are illustrative and not derived from actual calculations for this compound.
Applications and Synthetic Utility of 3 Amino 4 Bromo 2,6 Difluorobenzonitrile As a Strategic Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of amino, bromo, and fluoro groups, along with a nitrile functionality, on the benzene (B151609) ring makes 3-Amino-4-bromo-2,6-difluorobenzonitrile a versatile building block for the assembly of intricate molecular designs.
Role in the Formation of Advanced Heterocyclic Systems
The inherent reactivity of the amino and bromo substituents allows for their participation in various cyclization reactions to form fused heterocyclic systems. For instance, the amino group can react with suitable reagents to form nitrogen-containing heterocycles. While specific examples directly employing this compound are not extensively documented in readily available literature, the general reactivity patterns of related aminobromobenzonitriles suggest its potential in constructing heterocycles such as quinazolines, benzimidazoles, and pyridopyrimidines. The synthesis of such systems often involves condensation and cyclization reactions where the amino group acts as a nucleophile and the bromo group can be a site for subsequent modifications or ring-forming reactions.
Building Block for Multifunctional Aromatic Architectures
As a substituted aromatic compound, this compound serves as a foundational component for creating more complex aromatic structures. The bromo substituent is particularly amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the construction of multifunctional aromatic architectures where the core benzene ring is further decorated with a variety of functional groups, leading to molecules with tailored electronic and steric properties.
Contributions to Medicinal Chemistry Scaffolds (General Precursor Role)
In the field of medicinal chemistry, substituted benzonitriles are recognized as important pharmacophores. The structural motifs present in this compound make it a key precursor for the synthesis of various medicinal scaffolds. The amino group provides a site for amide bond formation or for participation in the synthesis of heterocyclic rings commonly found in bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate. The nitrile group itself can act as a key binding element or be transformed into other functional groups. For example, similar structures are utilized in the synthesis of kinase inhibitors, where the aminopyrimidine core, which could potentially be formed from this precursor, is a common feature.
Applications in Materials Science (General Precursor Role)
The unique combination of functional groups in this compound also lends itself to applications in materials science, where it can serve as a monomer or an intermediate in the synthesis of functional materials.
Intermediate for Optoelectronic and Functional Materials
The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the electron-donating amino group, can impart interesting electronic properties to molecules derived from this precursor. These properties are desirable in the design of organic light-emitting diode (OLED) materials and other functional organic electronic devices. While direct examples of its use are not prevalent in public literature, the synthesis of novel organic electroluminescent materials often involves the coupling of aromatic amines and bromides to build larger conjugated systems, a role for which this compound is well-suited.
Precursor in Polymer and Advanced Material Development
The difunctional nature of this compound, with its reactive amino and bromo groups, allows it to be used as a monomer in polymerization reactions. For instance, it could potentially be used in the synthesis of high-performance polymers such as polyimides or polybenzoxazines, where the amino group participates in the polymer backbone formation. The presence of bromine and fluorine atoms in the resulting polymer can enhance properties such as thermal stability and flame retardancy.
Strategic Intermediate in Agrochemical Development (General Precursor Role)
The utility of halogenated benzonitriles as intermediates in the agrochemical industry is well-established. For instance, 2,6-difluorobenzonitrile (B137791) is a known precursor in this field. The introduction of additional functional groups, such as an amino and a bromo group, to this core structure, as seen in this compound, significantly expands its potential for synthetic diversification.
The general role of such multifaceted building blocks in the creation of new active ingredients for crop protection is crucial. Research in the agrochemical sector often focuses on the synthesis of complex molecules that can interact with specific biological targets in pests or weeds. The individual components of this compound each offer a reactive site for further chemical modification, allowing for the systematic development of new compounds with potential herbicidal, insecticidal, or fungicidal properties.
The amino group can be readily transformed into a variety of other functionalities, or it can be a key site for forming linkages to other molecular fragments. The bromine atom is an excellent handle for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The fluorine atoms can enhance the biological activity and metabolic stability of the final product, a desirable feature in modern agrochemicals. The nitrile group itself can be converted into other functional groups or can be a key part of the pharmacophore of the final active ingredient.
While direct synthetic pathways from this compound to a specific, marketed agrochemical are not detailed in the available public domain, its inclusion in the catalogs of chemical suppliers under the category of agrochemical intermediates points to its recognized potential in this research and development-intensive industry. The compound is likely utilized in the exploratory phases of new pesticide discovery, where its versatile reactivity allows for the creation of diverse libraries of novel compounds for biological screening.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-Amino-4-bromo-2,6-difluorobenzonitrile, and how can regioselectivity be ensured during halogenation?
- Methodology : The compound can be synthesized via sequential halogenation and amination. Start with a fluorobenzonitrile precursor (e.g., 2,6-difluorobenzonitrile), introduce bromine at position 4 using electrophilic bromination (e.g., Br₂/FeBr₃) under controlled temperatures (60–80°C) . Regioselectivity is achieved by leveraging the electron-withdrawing effects of the cyano (-CN) group, which directs bromination to the para position. Subsequent amination at position 3 can be performed using a palladium-catalyzed Buchwald-Hartwig reaction with ammonia or a protected amine source .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face respirator with organic vapor cartridges if ventilation is inadequate .
- Storage : Store in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of waste in designated hazardous containers .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodology :
- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard .
- Structural Confirmation : Employ and NMR to verify substitution patterns (e.g., fluorine at positions 2 and 6, bromine at 4). Mass spectrometry (HRMS) can confirm the molecular ion peak (expected m/z: 218.9983 for C₇H₃BrF₂N) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodology :
- Bromination Step : Use a solvent system of dichloromethane (DCM) with catalytic FeBr₃ at 60°C to minimize side reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Amination Step : Optimize palladium catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligand (e.g., Xantphos) in toluene at 100°C. Use microwave-assisted synthesis to reduce reaction time and improve yield (reported 75–85% yield for analogous compounds) .
Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?
- Methodology :
- Experimental Replication : Reproduce synthesis and purification (e.g., recrystallization from ethanol/water) under controlled conditions. Compare observed melting points (e.g., 140°C vs. computational predictions from ACD/Labs software ).
- Solubility Analysis : Use shake-flask methods with HPLC quantification to determine solubility in common solvents (e.g., DMSO, acetonitrile). Cross-validate with computational models like COSMO-RS .
Q. How does the substitution pattern influence the compound's reactivity in cross-coupling reactions for pharmaceutical intermediates?
- Methodology :
- Suzuki-Miyaura Coupling : The bromine at position 4 acts as a leaving group, enabling coupling with aryl boronic acids. Use Pd(PPh₃)₄ in a DMF/H₂O system (80°C, 12 h) to generate biaryl intermediates .
- Amino Group Reactivity : The amino group at position 3 can undergo acylation or sulfonation to modify pharmacokinetic properties. Monitor regioselectivity using NMR to track functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
